4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid
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Overview
Description
4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid is a complex organic compound featuring a thiazole ring, a benzoic acid moiety, and a dimethylaminoethyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The benzoic acid moiety can be reduced to its corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The dimethylaminoethyl group may enhance its solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . Compared to these compounds, 4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid may exhibit unique properties due to its specific functional groups and structural configuration. For example, its benzoic acid moiety may confer additional biological activity or influence its pharmacokinetic profile.
Properties
CAS No. |
860495-79-0 |
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Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[2-[(1S)-1-(dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C15H18N2O2S/c1-9(17(3)4)14-16-13(10(2)20-14)11-5-7-12(8-6-11)15(18)19/h5-9H,1-4H3,(H,18,19)/t9-/m0/s1 |
InChI Key |
SCDWMEZPRJGJCF-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(N=C(S1)[C@H](C)N(C)C)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1=C(N=C(S1)C(C)N(C)C)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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